molecular formula C12H21N B14369974 Decahydro-2H-7,11-methanopyrido[1,2-a]azocine CAS No. 90038-88-3

Decahydro-2H-7,11-methanopyrido[1,2-a]azocine

Cat. No.: B14369974
CAS No.: 90038-88-3
M. Wt: 179.30 g/mol
InChI Key: MEZILLOVWHBSDM-UHFFFAOYSA-N
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Description

Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is a complex organic compound characterized by its unique polycyclic structure It contains a combination of six-membered, eight-membered, ten-membered, and twelve-membered rings, along with a tertiary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Decahydro-2H-7,11-methanopyrido[1,2-a]azocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Decahydro-2H-7,11-methanopyrido[1,2-a]azocine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to fit into various binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothieno[2,3-d]azocine: Another polycyclic compound with similar structural features.

    Tetrahydrothieno[3,2-c]pyridine: Shares some structural similarities but differs in ring composition.

Uniqueness

Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is unique due to its combination of multiple ring sizes and the presence of a tertiary amine group. This structural complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

90038-88-3

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

7-azatricyclo[7.3.1.02,7]tridecane

InChI

InChI=1S/C12H21N/c1-2-7-13-9-10-4-3-5-11(8-10)12(13)6-1/h10-12H,1-9H2

InChI Key

MEZILLOVWHBSDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC3CCCC(C3)C2C1

Origin of Product

United States

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